molecular formula C6H8N2O B15095078 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one CAS No. 74235-74-8

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one

Cat. No.: B15095078
CAS No.: 74235-74-8
M. Wt: 124.14 g/mol
InChI Key: UTEFKCWEZRGVOK-UHFFFAOYSA-N
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Description

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyrazolone ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74235-74-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3a,4,5,6-tetrahydro-2H-cyclopenta[c]pyrazol-3-one

InChI

InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h4H,1-3H2,(H,8,9)

InChI Key

UTEFKCWEZRGVOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NNC2=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one typically involves the condensation of 2-acetylcyclopentanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate undergoes cyclization to form the desired pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of fused pyrazolone derivatives. Key structural analogues include:

Compound Name CAS Number Structural Features Similarity Score*
2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine 1092301-31-9 Cyclopentane + pyrazole with amine substituent 1.00
3-Amino-4,5,6,7-tetrahydro-1H-indazole 41832-27-3 Cyclohexane + indazole with amine substituent 0.97
4,5,6,7-Tetrahydro-2H-indazol-3-amine 508229-68-3 Cyclohexane + indazole with amine substituent 0.97
Benzopyrano[2,3c]pyrazol-3(2H)-one N/A Benzopyran fused with pyrazolone N/A

*Similarity scores (0.95–1.00) are based on topological and functional group alignment .

Key Structural Differences :

  • Ring Size: The target compound has a cyclopentane ring, while analogues like 4,5,6,7-Tetrahydro-2H-indazol-3-amine feature a cyclohexane ring.
  • Substituents : The ketone group in the pyrazolone ring (vs. amine in 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine) alters hydrogen-bonding capacity and electronic properties.
Physicochemical Properties
Property Target Compound 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Benzopyrano[2,3c]pyrazol-3(2H)-one
Solubility Moderate in polar aprotic solvents (DMSO, DMF) High in polar solvents (due to amine group) Low (hydrophobic benzopyran moiety)
Melting Point 180–185°C 160–165°C 210–215°C
Hydrogen Bonding Strong (C=O and N–H donors) Moderate (N–H donors only) Weak (C=O only)

Spectroscopic Data :

  • IR : Target compound shows C=O stretch at 1680 cm⁻¹, absent in amine-containing analogues .
  • ¹H NMR : Pyrazolone protons appear as a singlet at δ 7.2–7.4 ppm, distinct from indazole analogues (δ 6.8–7.0 ppm) .
Crystallographic Insights
  • Target Compound: No crystallographic data available. However, SHELX software (widely used for small-molecule refinement) could resolve its structure, leveraging hydrogen-bonding patterns similar to pyrazolone crystals .
  • Analogues: Indazole derivatives form dimeric hydrogen-bonded networks (R₂²(8) motif), whereas benzopyrano analogues exhibit π-π stacking due to aromatic rings .

Biological Activity

3a,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (CAS No. 74235-74-8) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant studies.

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
CAS Number74235-74-8
SynonymsThis compound

Research indicates that this compound exhibits significant pharmacological properties primarily through its interaction with various biological targets:

  • Calcium Channel Blockade : A series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles were identified as N-type calcium channel blockers (Cav2.2 channels), which play a crucial role in pain modulation. One compound in this series demonstrated efficacy in vivo in a rat model of chronic pain (CFA model) .
  • Anti-inflammatory Properties : Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. The structural features of pyrazoles often correlate with their ability to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .
  • Anticancer Activity : Recent studies have highlighted the potential of pyrazole compounds as anticancer agents. For instance, certain derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

  • Pain Management Study : In a study published by Elsevier, researchers investigated a novel series of tetrahydrocyclopenta[c]pyrazoles for their efficacy as pain relievers. One specific compound was effective in reducing pain responses in the rat CFA model, indicating its potential as a therapeutic agent for chronic pain management .
  • Anticancer Research : Another study explored the synthesis and biological evaluation of pyrazole-tetrazole hybrid compounds. These compounds displayed significant cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and its derivatives:

Biological ActivityMechanism/TargetReference
N-type Calcium Channel BlockerInhibition of Cav2.2 channels
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 3a,4,5,6-tetrahydrocyclopenta[c]pyrazol-3(2h)-one derivatives?

  • Answer : Structural confirmation relies on ¹H/¹³C NMR to assign hydrogen and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS for molecular mass validation. For example, in related tetrahydroimidazo-pyridine derivatives, ¹H NMR resolved substituent-dependent shifts (e.g., aromatic protons at δ 7.2–8.2 ppm and carbonyl carbons at δ 165–175 ppm in ¹³C NMR) . HRMS discrepancies <5 ppm confirm purity .

Q. How can reaction conditions be optimized for synthesizing cyclopenta[c]pyrazolone derivatives?

  • Answer : One-pot, multi-step reactions under mild conditions (e.g., room temperature, ethanol solvent) improve yield and selectivity. For instance, cyclocondensation of β-ketoesters with hydrazines in ethanol achieved 51–55% yields in tetrahydroimidazo-pyridine analogs, with electron-withdrawing substituents (e.g., nitro groups) enhancing reactivity . Catalyst-free protocols reduce side reactions .

Q. What safety protocols are critical when handling cyclopenta[c]pyrazole derivatives?

  • Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Storage at 2–8°C in airtight containers prevents degradation, as recommended for structurally similar amines (e.g., 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine) .

Advanced Research Questions

Q. How do substituents on the cyclopenta[c]pyrazole core influence pharmacological activity?

  • Answer : Substituents modulate bioactivity via steric and electronic effects. For example, chloro or trifluoromethyl groups enhance metabolic stability and target binding in pyrrolo-pyrazole analogs, while bulky aryl groups (e.g., 4-nitrophenyl) may improve selectivity for kinase inhibition . Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Answer : Overlapping NMR signals (e.g., in crowded aromatic regions) require 2D NMR techniques (COSY, HSQC) for unambiguous assignment. In tetrahydroimidazo-pyridines, HSQC correlated ambiguous protons to carbons, resolving peak overlaps caused by nitro and cyano groups . X-ray crystallography provides definitive structural validation .

Q. How can synthetic byproducts in cyclopenta[c]pyrazole synthesis be minimized?

  • Answer : Byproducts arise from incomplete cyclization or oxidation. Temperature control (e.g., <50°C) and inert atmospheres (N₂/Ar) prevent oxidation of intermediates. Chromatographic monitoring (TLC/HPLC) identifies side products early. For example, optimizing stoichiometry (1:1.2 hydrazine:ketoester) reduced dimerization in tetrahydroimidazo-pyridines .

Q. What analytical methods are suitable for purity assessment of cyclopenta[c]pyrazole derivatives?

  • Answer : HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradients) detects impurities at <0.1% levels. Elemental analysis (C, H, N) confirms stoichiometry within ±0.3% error. For hygroscopic compounds, Karl Fischer titration quantifies water content .

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